6-Bromo-1,2,4-triazinane-3,5-dione
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Overview
Description
6-Bromo-1,2,4-triazinane-3,5-dione is an organic compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of triazine, characterized by the presence of a bromine atom at the 6th position and two keto groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,4-triazinane-3,5-dione typically involves the bromination of 1,2,4-triazinane-3,5-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Bromo-1,2,4-triazinane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the keto groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazinane-3,5-dione
- 6-Fluoro-1,2,4-triazinane-3,5-dione
- 6-Iodo-1,2,4-triazinane-3,5-dione
Uniqueness
6-Bromo-1,2,4-triazinane-3,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C3H4BrN3O2 |
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Molecular Weight |
193.99 g/mol |
IUPAC Name |
6-bromo-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C3H4BrN3O2/c4-1-2(8)5-3(9)7-6-1/h1,6H,(H2,5,7,8,9) |
InChI Key |
ZXMYUJOXVRRCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)NN1)Br |
Origin of Product |
United States |
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